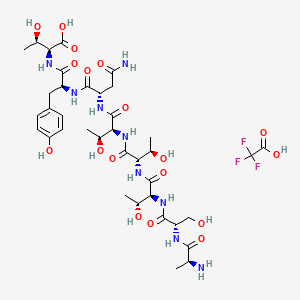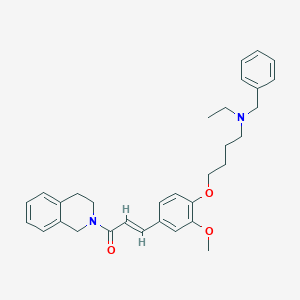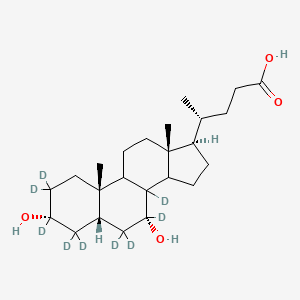
Chenodeoxycholic Acid-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chenodeoxycholic Acid-d9 is a deuterated form of Chenodeoxycholic Acid, a primary bile acid synthesized in the liver from cholesterol. This compound is known for its role in the metabolism of cholesterol and its involvement in various physiological processes. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and the pharmacokinetics of bile acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chenodeoxycholic Acid can be synthesized through several chemical routes. One common method involves the extraction of Chenodeoxycholic Acid from bile, followed by chemical synthesis to introduce the deuterium atoms. The synthesis typically involves multiple steps, including hydroxylation and oxidation reactions, under controlled conditions .
Industrial Production Methods
Industrial production of Chenodeoxycholic Acid-d9 involves large-scale extraction from animal bile, followed by chemical modification to introduce deuterium. This process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Chenodeoxycholic Acid-d9 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which are used in further biochemical studies .
Applications De Recherche Scientifique
Chenodeoxycholic Acid-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of bile acid synthesis and degradation.
Biology: Helps in studying the role of bile acids in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating cholesterol-related disorders and gallstones.
Industry: Used in the development of pharmaceuticals and as a standard in analytical chemistry
Mécanisme D'action
Chenodeoxycholic Acid-d9 exerts its effects by activating nuclear receptors such as the farnesoid X receptor (FXR). This activation leads to the regulation of genes involved in cholesterol metabolism and bile acid synthesis. The compound also inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, reducing cholesterol synthesis in the liver .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholic Acid: Another primary bile acid with similar functions but different hydroxylation patterns.
Ursodeoxycholic Acid: A secondary bile acid used therapeutically for gallstone dissolution.
Deoxycholic Acid: A secondary bile acid involved in fat emulsification.
Uniqueness
Chenodeoxycholic Acid-d9 is unique due to its deuterium labeling, which makes it an invaluable tool in tracing metabolic pathways and studying the pharmacokinetics of bile acids. This labeling provides more precise data in research compared to non-deuterated forms .
Propriétés
Formule moléculaire |
C24H40O4 |
|---|---|
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5S,7R,10S,13R,17R)-2,2,3,4,4,6,6,7,8-nonadeuterio-3,7-dihydroxy-10,13-dimethyl-5,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20-,22?,23+,24-/m1/s1/i8D2,12D2,13D2,16D,20D,22D |
Clé InChI |
RUDATBOHQWOJDD-NPFMQFSDSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C([C@@](C3(C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)[2H])([2H])O)([2H])[2H])C)([2H])[2H])O |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid](/img/structure/B12429643.png)
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
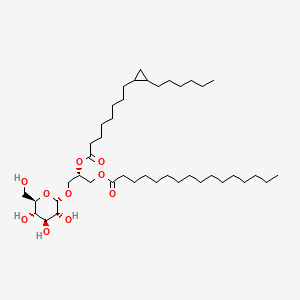


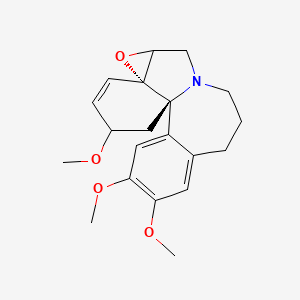
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)

